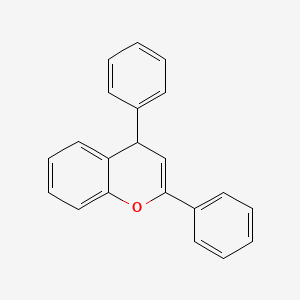

2,4-diphenyl-4H-chromene

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

53209-37-3 |

|---|---|

Molekularformel |

C21H16O |

Molekulargewicht |

284.3 g/mol |

IUPAC-Name |

2,4-diphenyl-4H-chromene |

InChI |

InChI=1S/C21H16O/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h1-15,19H |

InChI-Schlüssel |

PZZKQIVCCJKOFC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2C=C(OC3=CC=CC=C23)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidations for 4h Chromene Systems

Multicomponent Reaction (MCR) Strategies for 4H-Chromene Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like 4H-chromenes from simple starting materials in a single step. frontiersin.orgresearchgate.net These reactions offer significant advantages, including high atom economy, operational simplicity, and the ability to generate molecular diversity. researchgate.netrsc.org Various catalysts, including organocatalysts and nanoparticles, have been employed to facilitate these transformations under mild and environmentally friendly conditions. frontiersin.orgresearchgate.netrsc.orgajgreenchem.com

One-Pot Condensation Approaches for 4H-Chromene Formation

One-pot condensation reactions are a cornerstone of 4H-chromene synthesis, allowing for the construction of the chromene ring system in a single synthetic operation. frontiersin.orgresearchgate.netrsc.orgresearchgate.netjmchemsci.com These methods typically involve the reaction of a phenolic component, an aldehyde, and an active methylene (B1212753) compound. frontiersin.orgresearchgate.netrsc.org The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. frontiersin.orgresearchgate.net For instance, L-proline has been demonstrated as an effective and reusable bio-organic catalyst for the synthesis of 2-amino-4H-chromenes in green solvents. jmchemsci.com Similarly, magnetic nanoparticles have been utilized as efficient and recyclable catalysts for the solvent-free synthesis of 2-amino-4H-chromene derivatives. rsc.org

A prevalent mechanistic pathway in the one-pot synthesis of 4H-chromenes is the tandem Knoevenagel condensation followed by a Michael addition. frontiersin.orgrsc.org The reaction is typically initiated by the Knoevenagel condensation of an aldehyde with an active methylene compound to form a reactive α,β-unsaturated intermediate. nih.govorganic-chemistry.org This is then followed by a Michael addition of a phenolic nucleophile to the intermediate, leading to an open-chain adduct that subsequently undergoes intramolecular cyclization to afford the 4H-chromene ring. beilstein-journals.orgmdpi.com This sequence has been successfully applied to the synthesis of a variety of polysubstituted 2-amino-4H-chromene derivatives. northeastern.edu The use of organocatalysts can facilitate this tandem reaction, providing access to chiral 4H-chromenes with high enantioselectivity. beilstein-journals.org

Cascade reactions, where multiple bond-forming events occur in a single, uninterrupted sequence, provide an elegant and efficient approach to complex molecular architectures like 4H-chromenes. mdpi.com An example is the arylamine-catalyzed Mannich cyclization cascade reaction of enals with arylols to produce 2H-benzo[h]chromenes. mdpi.com Another strategy involves an acid-promoted cascade reaction of 4H-chromenes with propargylic alcohols, proceeding through a Meyer-Schuster type rearrangement and subsequent intramolecular cyclization to yield hexahydronaphthalene (B12109599) scaffolds. researchgate.net These cascade processes often demonstrate high atom economy and lead to the formation of intricate structures from simple starting materials.

Diverse Substrate Scope in Convergent Synthetic Protocols

The versatility of one-pot synthetic protocols for 4H-chromenes is highlighted by their broad substrate scope, accommodating a wide range of phenolic reactants, aromatic aldehydes, and active methylene compounds. frontiersin.orgresearchgate.netjmchemsci.commdpi.comresearchgate.net This flexibility allows for the generation of a diverse library of 4H-chromene derivatives with varied substitution patterns.

A variety of substituted phenols and naphthols can be employed as the phenolic component in the multicomponent synthesis of 4H-chromenes. frontiersin.orgrsc.orgrsc.org Similarly, a wide range of aromatic aldehydes, bearing both electron-donating and electron-withdrawing groups, can participate in the condensation reaction, leading to a diverse array of 4-aryl-4H-chromenes. frontiersin.orgrsc.orgnih.gov The reaction conditions can often be tuned to accommodate the electronic properties of the specific aldehyde used. ijcce.ac.ir

The following table showcases the variety of substituted aromatic aldehydes that have been successfully used in the synthesis of 4H-chromene derivatives.

| Aldehyde Substituent | Resulting Chromene Derivative | Reference |

| 4-Chloro | 2-amino-4-(4-chlorophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile | nih.gov |

| 4-Bromo | 2-amino-4-(4-bromophenyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile | nih.gov |

| 2,3-Dichloro | 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | researchgate.net |

| 4-Nitro | 2-(4-Nitrophenyl)-2H-benzo[h]chromene | mdpi.com |

| 4-Fluoro | 2-(4-Fluorophenyl)-2H-benzo[h]chromene | mdpi.com |

| 4-Methoxy | 2-(4-Methoxyphenyl)-2H-benzo[h]chromene | mdpi.com |

Active methylene compounds are crucial nucleophilic building blocks in the multicomponent synthesis of 4H-chromenes. frontiersin.orgresearchgate.netrsc.orgrsc.orgresearchgate.net Malononitrile (B47326) is a commonly used active methylene compound, leading to the formation of 2-amino-3-cyano-4H-chromenes. frontiersin.orgresearchgate.netrsc.orgresearchgate.net Other active methylene compounds, such as ethyl cyanoacetate (B8463686) and 1,3-dicarbonyl compounds, can also be employed to introduce different functionalities at the 2- and 3-positions of the chromene ring. frontiersin.orgorganic-chemistry.orgacs.org The choice of the active methylene compound significantly influences the final structure and potential biological activity of the resulting 4H-chromene derivative. researchgate.net

The table below illustrates the use of various active methylene compounds in the synthesis of different 4H-chromene frameworks.

| Active Methylene Compound | Phenolic Reactant | Aldehyde | Resulting Chromene Type |

| Malononitrile | Resorcinol (B1680541) | Aromatic Aldehydes | 2-Amino-4H-chromenes |

| Ethyl Cyanoacetate | 2-Hydroxynaphthalene-1,4-dione | Various Aldehydes | 2-Amino-4H-benzo[g]chromenes |

| 1,3-Diketones (e.g., Dimedone) | Salicylaldehydes | Aromatic Aldehydes | Fused 4H-Chromene Derivatives |

| Acetoacetanilide | Salicylaldehydes | Indoles | 4H-Chromene-3-carboxamides |

Catalysis in the Synthesis of 4H-Chromenes

Catalysis offers a powerful tool for the synthesis of 4H-chromenes, enabling reactions to proceed with high efficiency, selectivity, and under milder conditions. Both organocatalysis and metal catalysis have emerged as key strategies in the construction of these valuable heterocyclic frameworks.

Organocatalytic Advancements in 4H-Chromene Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis and provided green and efficient alternatives to traditional metal-based catalysts. mdpi.com In the context of 4H-chromene synthesis, a variety of organocatalysts have been successfully employed. mdpi.com

Simple amines have proven to be effective and readily available organocatalysts for the synthesis of 4H-chromenes. nih.govresearchgate.netarkat-usa.org These catalysts typically operate through a multi-component reaction strategy, often involving an aldehyde, a C-H acid, and a phenolic component. nih.govresearchgate.netarkat-usa.org

Diethylamine (B46881): This secondary amine has been utilized as an efficient organocatalyst in the one-pot, three-component synthesis of 2-amino-4H-chromenes. nih.govresearchgate.netacademie-sciences.fr The reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with a C-H acid like malononitrile or ethyl cyanoacetate. researchgate.netacademie-sciences.fr The use of diethylamine offers advantages such as operational simplicity, low cost, and often avoids the need for complex purification procedures. academie-sciences.fr

2-Aminopyridine (B139424): Functioning as an organo-base catalyst, 2-aminopyridine has been employed in the efficient, one-pot, three-component synthesis of tetrahydro-4H-chromenes. nih.govresearchgate.net This method provides access to pharmaceutically relevant scaffolds with good yields and experimental simplicity. researchgate.net

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a strong, non-nucleophilic base that has been widely used to catalyze the synthesis of various 4H-chromene derivatives. nih.govrsc.orgtandfonline.com It has been successfully applied in the three-component synthesis of 2-amino-3-benzothiazole-4-heterocycle-4H-chromenes and 2-amino-3-thiophenoyl-4-heterocycle-4H-chromenes. rsc.org DBU-catalyzed protocols are often characterized by their efficiency and ability to facilitate the construction of highly functionalized chromene rings. rsc.orgtandfonline.com

Cyclohexylamine: This primary amine has been identified as an efficient organocatalyst for the synthesis of structurally diverse 2-amino-4H-chromenes via multicomponent reactions. arkat-usa.org These reactions are typically carried out under solvent-free conditions at ambient temperature, highlighting the green credentials of this approach. arkat-usa.org

Table 1: Comparison of Amine-Based Organocatalysts in 4H-Chromene Synthesis

| Catalyst | Typical Reaction | Key Advantages |

| Diethylamine | One-pot, three-component synthesis of 2-amino-4H-chromenes | Low cost, operational simplicity, often no purification needed academie-sciences.fr |

| 2-Aminopyridine | One-pot, three-component synthesis of tetrahydro-4H-chromenes | Good yields, experimental simplicity nih.govresearchgate.net |

| DBU | Three-component synthesis of highly functionalized 4H-chromenes | High efficiency, broad substrate scope rsc.orgtandfonline.com |

| Cyclohexylamine | Multicomponent synthesis of 2-amino-4H-chromenes | Solvent-free conditions, ambient temperature, high yields arkat-usa.org |

The development of enantioselective methods for the synthesis of 4H-chromenes is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. researchgate.net Chiral organocatalysis has emerged as a powerful strategy to achieve high levels of stereocontrol in the formation of the 4H-chromene core. mdpi.comkaust.edu.sabeilstein-journals.org

Various chiral organocatalysts, including diarylprolinol ethers and their derivatives, have been successfully employed in cascade reactions to construct chiral 4H-chromenes with excellent enantioselectivities (up to 99% ee). beilstein-journals.org These reactions often proceed through tandem oxa-Michael-aldol or Michael-Michael cascade sequences. kaust.edu.sabeilstein-journals.org For instance, the reaction of salicyl-N-tosylimines with 2-alkynals catalyzed by a diarylprolinol ether affords chiral 4-amino-4H-chromenes in high yields and enantioselectivities. beilstein-journals.org Similarly, highly functionalized chiral 4H-chromenes can be obtained through the reaction of alkynals and o-hydroxy-β-nitrostyrenes. beilstein-journals.org The ability to create stereogenic centers, including challenging quaternary centers, with high precision underscores the power of this approach. acs.org

Drawing inspiration from nature's catalysts, enzymes, researchers have utilized small, bio-relevant molecules as catalysts in organic synthesis. L-proline and pyridine-2-carboxylic acid are prime examples of such bio-inspired catalysts that have been effectively used in the synthesis of 4H-chromenes. jmchemsci.comrsc.orgsci-hub.sersc.orgrsc.orgresearchgate.netbenthamdirect.comnih.gov

L-Proline: This naturally occurring amino acid has proven to be a versatile and reusable catalyst for the one-pot, three-component synthesis of 2-amino-4H-chromenes and other functionalized 4H-chromene derivatives. jmchemsci.comsci-hub.sersc.orgbenthamdirect.com L-proline catalyzed reactions are often carried out in environmentally benign solvents like ethanol (B145695) or water, and they offer advantages such as high yields, short reaction times, and simple work-up procedures. jmchemsci.combenthamdirect.com

Pyridine-2-carboxylic Acid (P2CA): P2CA has been identified as a sustainable and rapid catalyst for the green synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. rsc.orgrsc.orgresearchgate.netnih.gov It operates through a dual acid-base mechanism and facilitates high yields in short reaction times, often in aqueous ethanol mixtures. rsc.orgresearchgate.netnih.gov The catalyst is also recyclable, adding to the sustainability of the process. rsc.orgnih.gov

Metal-Catalyzed Synthetic Routes to 4H-Chromene Derivatives

In addition to organocatalysis, metal-based catalysts have played a significant role in the development of synthetic routes to 4H-chromene derivatives. nih.gov These methods often involve transition metal-catalyzed cyclization or annulation reactions.

Rhodium(III) catalysis has emerged as a powerful tool for C-H activation and subsequent annulation reactions to form various heterocyclic systems, including chromenes. frontiersin.orgbohrium.comacs.org These reactions offer an atom-economical and efficient way to construct the chromene core. For example, Rh(III)-catalyzed [5+1] annulations have been reported for the formation of 2,2-disubstituted 2H-chromenes. nih.gov More recently, Rh(III)-catalyzed intermolecular [3+3] annulation of benzoxazines with quinone compounds has been developed to access spiro[benzo[b] mdpi.comijcce.ac.iroxazine-benzo[c]chromene] skeletons in good to excellent yields under mild, silver-free conditions. bohrium.com

Ruthenium-Catalyzed Methodologies for Functionalized Chromenes

Ruthenium complexes have emerged as versatile catalysts in organic synthesis, including the formation of heterocyclic compounds like chromenes. rsc.orgdeepdyve.com Research in this area has largely focused on the synthesis of 2-amino-4H-chromenes through one-pot multicomponent reactions. rsc.orgdeepdyve.comrsc.org For instance, p-cymene (B1678584) Ru(II) organometallic complexes with N-O chelated carbazole-based hydrazone ligands have been successfully employed. rsc.orgdeepdyve.com These catalysts facilitate the acceptorless dehydrogenative coupling of primary alcohols, such as substituted benzyl (B1604629) alcohols, with resorcinol and malononitrile to yield a variety of 2-amino-4H-chromene derivatives in high yields. rsc.orgdeepdyve.com

The proposed mechanism for this transformation involves the ruthenium-catalyzed oxidation of the primary alcohol to an aldehyde intermediate. This is followed by a Knoevenagel condensation with malononitrile to form a benzylidenemalononitrile (B1330407) intermediate. Subsequent Michael addition of resorcinol and intramolecular cyclization leads to the final 2-amino-4H-chromene product, with the release of water and hydrogen gas as by-products. rsc.org

While these ruthenium-catalyzed methodologies have proven effective for the synthesis of 2-amino-4H-chromenes, there is a notable lack of specific examples in the scientific literature detailing the direct synthesis of 2,4-diphenyl-4H-chromene using this approach. The primary precursors for this compound would typically be salicylaldehyde and 1,3-diphenylprop-2-en-1-one (chalcone), which differ from the substrates used in the reported ruthenium-catalyzed multicomponent reactions. Therefore, the application of ruthenium catalysis for the direct synthesis of this compound remains an area for future investigation.

Lithium Selenolate Catalysis in Intramolecular Rauhut–Currier Reactions

A promising and direct method for the synthesis of the 4H-chromene ring system, including derivatives like this compound, involves the use of lithium selenolate catalysis in an intramolecular Rauhut–Currier reaction. This methodology has been shown to be effective for the cyclization of chalcone (B49325) derivatives to form both 2H- and 4H-chromenes.

The intramolecular Rauhut–Currier reaction is a carbon-carbon bond-forming reaction that involves the dimerization of electron-deficient alkenes catalyzed by a nucleophile. In this context, lithium selenolates act as efficient nucleophilic catalysts. The reaction proceeds through a tandem seleno-Michael/Michael reaction sequence.

The synthesis of 4H-chromenes via this method typically starts from a chalcone derivative. The lithium selenolate catalyst adds to the β-position of the α,β-unsaturated ketone of the chalcone, generating an enolate. This enolate then undergoes an intramolecular Michael addition to another Michael acceptor within the same molecule, leading to the cyclized 4H-chromene product. The regioselectivity of the cyclization, leading to either a 2H- or 4H-chromene, is dependent on the nature of the substituents on the starting material. For substrates containing two enone fragments, the formation of 4H-chromenes is the predominant outcome.

This method offers a direct route to the 4H-chromene core and has been demonstrated with various substituted chalcones, suggesting its potential applicability for the synthesis of this compound from the corresponding ortho-hydroxychalcone precursor.

Heterogeneous and Green Chemistry Approaches in 4H-Chromene Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of organic compounds. This has led to the exploration of heterogeneous catalysts and green reaction conditions for the synthesis of 4H-chromenes.

Magnesium oxide (MgO) has been identified as a highly active and reusable heterogeneous base catalyst for the synthesis of various heterocyclic compounds. frontiersin.orgnih.gov In the context of chromene synthesis, nanocrystalline MgO has been effectively used in the one-pot, three-component synthesis of 2-amino-4H-chromenes. nih.govresearchgate.netinfona.pl This reaction typically involves the condensation of an aldehyde, malononitrile, and a C-H activated acidic compound, such as dimedone or resorcinol, in an aqueous medium at room temperature. nih.govinfona.pl

The use of nanocrystalline MgO offers several advantages, including high yields, short reaction times, operational simplicity, and the ability to recycle and reuse the catalyst. nih.govinfona.pl The catalytic activity of MgO is attributed to its basic nature, which facilitates the initial condensation and subsequent cyclization steps.

However, a review of the current literature indicates that the application of magnesium oxide as a catalyst has been predominantly focused on the synthesis of 2-amino-4H-chromene derivatives. There are no specific reports on the use of MgO for the synthesis of this compound. Given the efficiency of MgO in promoting chromene formation, its potential as a heterogeneous catalyst for the synthesis of non-amino substituted 4H-chromenes, including this compound, from appropriate precursors like ortho-hydroxychalcones, warrants further investigation.

Boronic Acid Catalysis

Boronic acids, in combination with Brønsted acids, have been utilized as effective co-catalyst systems for the synthesis of 2H-chromenes from phenols and α,β-unsaturated carbonyl compounds. While this method primarily yields 2H-chromenes, it is highly relevant to the synthesis of diphenyl-substituted chromene systems.

The reaction mechanism is believed to involve the formation of a boronate ester between the phenol (B47542) and the boronic acid, which then facilitates a formal [4+2] cycloaddition with the α,β-unsaturated carbonyl compound. This approach has been successfully applied to the synthesis of various substituted 2H-chromenes.

Nanoparticle-Supported Catalysis

The use of nanoparticle-supported catalysts represents a significant advancement in green chemistry, offering high catalytic activity, selectivity, and ease of recovery and reuse. In the realm of chromene synthesis, various nanoparticle-based catalysts have been explored, primarily for the synthesis of 2-amino-4H-chromenes. researchgate.netsemanticscholar.orgnih.govresearchgate.netuobaghdad.edu.iq

Examples of such catalysts include:

Fe3O4-functionalized nanoparticles with chitosan: These magnetic nanoparticles have been used as a reusable catalyst for the ultrasound-assisted synthesis of 2-amino-4H-chromene derivatives. nih.gov

Fe3O4@CONa nanoparticles: These have been employed as an efficient and magnetically reusable heterogeneous catalyst for the green synthesis of functionalized 4H-chromenes in water. researchgate.net

Biogenic tin oxide (SnO2) nanoparticles: These have been used as a catalyst for the microwave-assisted synthesis of novel 4H-chromene compounds. researchgate.net

Silver nanoparticles-decorated Preyssler functionalized cellulose (B213188) biocomposite (PC/AgNPs): This has been successfully employed as a green and reusable catalyst in the synthesis of a wide range of 2-amino-4H-pyran and functionalized spirochromene derivatives.

While these nanoparticle-supported catalysts have demonstrated high efficacy for certain classes of chromenes, there is a lack of specific literature on their application for the direct synthesis of this compound. The development of nanoparticle catalysts tailored for the synthesis of this specific diaryl-substituted chromene could be a valuable area of future research.

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of complex molecules under mild conditions. Photo-induced electron transfer (PET) is a key mechanism in many of these transformations. In the synthesis of chromenes, PET catalysis has been primarily explored for the preparation of 2-amino-4H-chromene scaffolds.

These reactions often utilize an organic dye as a photocatalyst in an aqueous medium, with visible light as the energy source. The photocatalyst, upon excitation by light, can initiate an electron transfer process, leading to the formation of radical ions that can then participate in the desired bond-forming reactions. This approach offers a green and energy-efficient route to chromene derivatives.

Despite the advances in PET catalysis for the synthesis of various heterocyclic compounds, there are currently no specific examples in the literature of the synthesis of this compound using this methodology. The application of PET catalysis to the synthesis of diaryl-substituted 4H-chromenes from precursors such as salicylaldehyde and diphenylacetylene (B1204595) or ortho-hydroxychalcones presents an interesting avenue for future exploration.

The use of ultrasound irradiation has been shown to accelerate a wide range of chemical reactions, often leading to higher yields and shorter reaction times compared to conventional methods. This technique has been successfully applied to the synthesis of various 4H-chromene derivatives. nih.govsemanticscholar.orgbeilstein-journals.orgresearchgate.netrsc.org

Ultrasound-assisted synthesis is often combined with different catalytic systems to enhance reaction efficiency. For instance, the synthesis of 2-amino-4H-chromenes has been achieved under ultrasound irradiation using catalysts such as Fe3O4-functionalized nanoparticles and KCC-1@NH2 nanosilica. nih.govnih.gov

Of particular relevance to the synthesis of this compound is the ultrasound-assisted oxidative cyclization of chalcones to 4H-chromen-4-ones. researchgate.net This reaction, which uses iodine in dimethyl sulfoxide, demonstrates that chalcones, the direct precursors to this compound, can be effectively transformed under ultrasonic conditions. researchgate.net This suggests that a similar ultrasound-assisted approach could be developed for the direct synthesis of this compound from ortho-hydroxychalcones. beilstein-journals.orgbeilstein-journals.orgd-nb.infonih.gov

The benefits of ultrasonic-assisted synthesis, including improved reaction rates and yields, make it a highly attractive green chemistry approach for the preparation of this compound and other related 4H-chromene systems.

Data Tables

Table 1: Nanoparticle-Catalyzed Synthesis of Chromene Derivatives

| Catalyst | Chromene Product Type | Reaction Conditions | Yield (%) | Reference |

| Fe3O4-chitosan nanoparticles | 2-amino-4H-chromenes | Ultrasound irradiation | High | nih.gov |

| Fe3O4@CONa nanoparticles | Functionalized 4H-chromenes | Water, 60°C | High | researchgate.net |

| Biogenic SnO2 nanoparticles | 4H-chromenes | Microwave irradiation | Good | researchgate.net |

| KCC-1@NH2 nanosilica | 2-amino-4H-chromenes | Ultrasound irradiation | Excellent | nih.gov |

Table 2: Ultrasonic-Assisted Synthesis of Chromene Derivatives

| Starting Materials | Catalyst | Product Type | Reaction Time | Yield (%) | Reference |

| Aldehyde, Malononitrile, Resorcinol | Fe3O4-chitosan nanoparticles | 2-amino-4H-chromenes | Short | Excellent | nih.gov |

| Chalcones | Iodine/DMSO | 2-furan-2-yl-4H-chromen-4-ones | Minutes | Good | researchgate.net |

| Aldehyde, Malononitrile, 1,5-naphthalenediol | KCC-1@NH2 nanosilica | 2-amino-4H-chromenes | Short | Excellent | nih.gov |

Mechanistic Studies of 4H-Chromene Ring Formation

The formation of the 4H-chromene ring can proceed through various mechanistic pathways, often initiated by the reaction of a phenol derivative with a suitable Michael acceptor. beilstein-journals.orgfrontiersin.orgnih.govnih.gov Key intermediates and reaction types play crucial roles in these transformations.

A common and widely utilized mechanism for the synthesis of the 4H-chromene ring involves the cyclization reaction between substituted phenols (like resorcinol) and α,β-unsaturated compounds, such as 2-benzylidenemalononitriles. frontiersin.orgnih.gov This reaction is often catalyzed by a base, such as diethylamine or calcium hydroxide. frontiersin.orgnih.gov

A plausible mechanism for a three-component reaction involving an aromatic aldehyde, malononitrile, and a phenol (e.g., resorcinol) in the presence of a base like diethylamine proceeds as follows: frontiersin.orgnih.gov

Formation of the Malononitrile Nucleophile: The reaction is initiated by the generation of a malononitrile nucleophile. frontiersin.orgnih.gov

Knoevenagel Condensation: The aromatic aldehyde acts as an electrophile, reacting with the malononitrile nucleophile to form a substituted benzylidenemalononitrile intermediate. frontiersin.orgnih.gov

Formation of the Phenoxide Anion: Concurrently, the phenol reacts with the base (e.g., diethylamine) to form a phenoxide anion. beilstein-journals.orgfrontiersin.orgnih.govnih.gov

Michael Addition and Cyclization: The generated phenoxide anion then undergoes a Michael addition to the electron-deficient double bond of the substituted benzylidenemalononitrile. This is followed by an intramolecular cyclization via an electrophilic substitution reaction to form the final 4H-chromene ring. researchgate.netfrontiersin.orgnih.gov

Table 1: Key Intermediates in 4H-Chromene Synthesis

| Intermediate | Role in Reaction |

|---|---|

| Phenoxide Anion | Acts as a nucleophile, initiating the Michael addition to an α,β-unsaturated system. beilstein-journals.orgfrontiersin.orgnih.govnih.gov |

| Malononitrile Nucleophile | A carbanion generated from malononitrile that attacks an electrophile, typically an aldehyde, to form a key intermediate. frontiersin.orgnih.gov |

| o-Quinone Methides (o-QMs) | Highly reactive intermediates that can be generated from various precursors, including 2-hydroxybenzyl alcohols. nih.govresearchgate.netrsc.orgcdnsciencepub.com They can undergo cycloaddition or electrocyclization reactions to form the chromene ring. nih.govrsc.org |

o-Quinone Methides (o-QMs) are another class of highly reactive intermediates pivotal in certain chromene syntheses. nih.govresearchgate.netrsc.orgcdnsciencepub.com These species can be generated in situ and participate in cascade reactions. For instance, a route to the chromene ring system involves the reaction of an α,β-unsaturated Fischer carbene complex with a propargyl ether. nih.gov This process proceeds through a benzannulation reaction, followed by the formation of an o-quinone methide, and culminates in an electrocyclization to yield the chromene. nih.gov The generation of o-QMs can also be achieved through the dehydration of 2-hydroxybenzyl alcohols, which can then be trapped by various nucleophiles or dienophiles to construct the chromene framework. rsc.org

The regioselectivity of the cyclization to form either 2H- or 4H-chromenes can be influenced by the nature of the substituents on the starting materials. nih.govacs.org In a study involving the intramolecular Rauhut–Currier reaction catalyzed by lithium aryl selenolates, the regioselectivity was dependent on the substituent at the R2 position of the chalcone-derived starting material. nih.govacs.org When R2 was an ethoxy group, 2H-chromenes were the predominant product. Conversely, when the substrate contained two enone fragments, the reaction favored the formation of 4H-chromenes. nih.govacs.org This highlights the delicate electronic balance that dictates the reaction pathway.

Stereoselectivity is a critical aspect in the synthesis of chiral 4H-chromenes. Asymmetric organocatalysis has emerged as a powerful tool to control the stereochemical outcome. For example, quinidine-derived squaramide has been used as a catalyst in a three-component cascade reaction of isatins, malononitrile, and sesamol (B190485) to produce spiro[4H-chromene-3,3'-oxindole] derivatives with good yields and high enantiomeric excess (up to 90% ee). preprints.org Similarly, chiral thiourea (B124793) and squaramide catalysts have been employed in the synthesis of 4-nitromethyl chromenes, achieving high enantioselectivities. mdpi.com

Specific Synthetic Strategies for this compound (if explicitly reported routes are available)

While many synthetic methods for the 4H-chromene core are general, specific routes to this compound derivatives have been reported. One such method involves a one-pot synthesis utilizing methyltrifluoromethanesulfonate (MeOTf) as a catalyst. In this procedure, 2-(hydroxyl(phenyl)methyl)phenol reacts with 1,3-diphenylpropane-1,3-dione (B8210364) in the presence of MeOTf in nitromethane (B149229) at an elevated temperature to yield (2,4-diphenyl-4H-chromen-3-yl)(phenyl)methanone. acs.org

Table 2: Reported Synthesis of a this compound Derivative

| Reactants | Catalyst | Product | Reference |

|---|

This example demonstrates a direct approach to a highly substituted this compound system, showcasing the utility of potent catalysts to facilitate the key bond-forming events in a single operation.

Structure Activity Relationship Sar and Advanced Derivatization of 4h Chromene Systems

Systemic Exploration of Substituent Effects on 4H-Chromene Scaffold Performance

The performance of the 4H-chromene scaffold is highly dependent on the nature and position of its substituents. Aromatic aldehydes bearing electron-withdrawing groups generally react more efficiently and in shorter times to produce 2-amino-4H-chromene derivatives. rsc.orgresearchgate.net This indicates that the electronic properties of the precursors can significantly influence the synthesis of the core structure.

The biological activity of 4H-chromene derivatives is also strongly influenced by substituent effects. Studies on various analogs have shown that the introduction of electron-withdrawing groups, such as halogens (chloro, bromo), on the phenyl ring at the 4-position leads to notable antibacterial activity. scielo.org.za For instance, derivatives with a chlorine atom have demonstrated superior performance against both gram-positive and gram-negative bacteria compared to other analogs. scielo.org.za Similarly, the presence of para-nitro (p-nitro) and para-chloro (p-Cl) groups on the phenyl ring at position 4 has been reported to be a key factor in the structure-activity relationship of certain series of 4H-chromenes. nih.govfrontiersin.org This suggests that electron-deficient aromatic rings at this position can enhance specific biological interactions.

Conversely, the impact of electron-donating groups, such as methyl or methoxy (B1213986) groups, can vary depending on the target. While electron-withdrawing groups often enhance antimicrobial or anticancer activities, electron-donating groups may be favorable for other applications. rsc.orgacs.org The exploration of these effects is critical for modulating the therapeutic potential of the chromene scaffold. nih.gov

Table 1: Influence of Substituents on 4H-Chromene Properties

| Substituent Type | Position on Phenyl Ring | Observed Effect | Reference(s) |

| Electron-Withdrawing (e.g., -Cl, -Br) | 4-position | Enhanced antibacterial activity. | scielo.org.za |

| Electron-Withdrawing (e.g., -NO₂) | 4-position | Significant for biological activity in SAR studies. | nih.govfrontiersin.org |

| Electron-Withdrawing | On aryl aldehyde precursor | Higher yields and shorter reaction times in synthesis. | rsc.orgresearchgate.net |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Various | Varied effects; can be tailored for specific targets. | acs.org |

Rational Design and Synthesis of Tailored 4H-Chromene Derivatives

The rational design of 4H-chromene derivatives involves creating molecules with specific, predetermined properties. researchgate.net This is often achieved through strategies like molecular hybridization and the introduction of targeted functional groups. researchgate.netresearchgate.net Such approaches aim to combine the favorable characteristics of the 4H-chromene scaffold with those of other pharmacologically active moieties. researchgate.net

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more pharmacophores to create a new hybrid molecule with potentially enhanced affinity, improved efficacy, or a dual mode of action. researchgate.net The 4H-chromene nucleus is an ideal scaffold for this approach due to its synthetic accessibility and established biological relevance. researchgate.netresearchgate.net

Researchers have successfully incorporated a wide array of bioactive heterocycles into a single molecular scaffold with the 4H-chromene core. researchgate.netresearchgate.net These include:

Indole and Pyrimidine: The synthesis of 4H-chromene-based indole-pyrimidine hybrids has yielded compounds with potent antioxidant activity. researchgate.net

Quinoline (B57606): Novel 4-aryl-4H-chromene derivatives have been designed by integrating a quinoline heterocycle, leading to compounds with significant anti-glioblastoma efficacy. nih.gov

Other Heterocycles: The chromene scaffold has been combined with pyrazole, kojic acid, coumarin, pyridine (B92270), furan, and benzimidazole (B57391) moieties, among others, to generate compounds with significant biological importance. researchgate.netresearchgate.net

This strategy leverages the synergistic effect of combining different heterocyclic systems, resulting in valuable compounds for medicinal chemistry. researchgate.netresearchgate.net

Beyond hybridization with large heterocyclic systems, the introduction of specific functional groups is a key tactic for tailoring the properties of 4H-chromene derivatives.

Sulfonamides: A molecular hybridization approach has been used to design and synthesize a series of 4H-chromene-3-carboxylates that incorporate a sulfonamide moiety. nih.gov Certain compounds from this series displayed remarkable antitumor activity against multiple cancer cell lines, in some cases outperforming the reference drug Cisplatin. nih.gov

Pyridine: The pyridine moiety is one of the many bioactive heterocycles that has been successfully combined with the 4H-chromene scaffold. researchgate.netresearchgate.net These hybrid molecules often exhibit a combination of the pharmacological properties of both components. researchgate.net Organo-base catalysts like 2-aminopyridine (B139424) have also been employed in the efficient synthesis of the 4H-chromene ring itself. nih.govfrontiersin.org

Azo Chromophores: A series of 4H-chromene-based azo chromophore derivatives have been synthesized and evaluated for their anticancer activities. nih.govfrontiersin.org These compounds exhibited potency against HCT-116, MCF-7, and HepG-2 cancer cell lines, with some derivatives showing high potency in the sub-micromolar range. nih.govfrontiersin.org

Table 2: Examples of Functionalized 4H-Chromene Derivatives

| Incorporated Moiety | Resulting Derivative Class | Key Finding / Application | Reference(s) |

| Sulfonamide | 4H-Chromene-sulfonamide hybrids | Potent anticancer activity against various cell lines. | nih.gov |

| Pyridine | 4H-Chromene-pyridine hybrids | Combination of properties from both bioactive heterocycles. | researchgate.netresearchgate.net |

| Azo Chromophore | 4H-Chromene-azo compounds | Potent antitumor activity against multiple cancer cell lines. | nih.govfrontiersin.org |

Positional and Electronic Influence of Phenyl Substituents in 2,4-Diphenyl-4H-chromene Analogs

The phenyl group at the 4-position (a 4-aryl substituent) is particularly influential. Research on 4-aryl-4H-chromene derivatives has shown that modifications to this ring are a cornerstone of their design. nih.gov For example, in a series of compounds designed as microtubule-targeting agents, the strategic integration of a quinoline heterocycle as part of the 4-aryl moiety led to a lead compound with potent antiproliferative activity against glioblastoma cells. nih.gov

The electronic influence of substituents on these phenyl rings follows the general principles observed for the broader 4H-chromene class. The introduction of electron-withdrawing groups, such as halogens, onto the 4-phenyl ring has been shown to be beneficial for antibacterial activity. scielo.org.za A study on chromene derivatives found that compounds with one or two chlorine atoms on the 4-phenyl ring (e.g., at the 4-position or 2,4-positions) were among the most active against bacteria. scielo.org.za This highlights that both the position and the electronic effect of substituents on the external phenyl rings are pivotal. While the electronic effects on reactivity can sometimes be minor, their impact on biological interactions is often profound. acs.org The exploration of substituents on the phenyl rings of 1H-benzo[f]chromene derivatives further confirms that these positions are key for modulating anti-proliferative effects. nih.gov

Computational Chemistry and in Silico Analysis of 4h Chromene Compounds

Molecular Docking Simulations for Understanding Ligand-Target Interactions

Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in structure-based drug design, where it is used to virtually screen the interaction between a ligand (such as a 4H-chromene derivative) and a target protein, predicting binding conformations and affinities. nih.gov

Molecular docking simulations are widely employed to estimate the binding affinity of 4H-chromene derivatives to various biological targets. This affinity is often expressed as a docking score or binding energy, typically in kcal/mol, with lower (more negative) values indicating a more favorable interaction. For instance, studies on 4-aryl-4H-chromene derivatives targeting the CDK2/Cyclin A complex, a key regulator in the cell cycle, have identified compounds with docking scores ranging from -9.180 to -8.006 Kcal/mol. japsonline.com In another study, N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides showed binding energies from -9.6 to -7.5 kcal/mol against the HERA protein. nih.gov

These simulations not only predict how strongly a ligand might bind but also reveal its molecular recognition mode—the specific orientation and conformation it adopts within the binding site. The process involves preparing the 3D structures of both the ligand and the target protein and then using algorithms to explore possible binding poses. nih.gov The output provides insights into the thermodynamic favorability of the interaction, guiding the selection of promising candidates for further investigation. japsonline.comnih.gov For example, docking studies of certain 4H-chromone-tetrahydropyrimidine hybrids against the Bcr-Abl oncogene yielded binding energy scores from -7.8 to -10.16 kcal/mol, identifying the most potent potential inhibitors based on their predicted affinity. nih.gov

| 4H-Chromene Derivative Class | Target Protein | Range of Binding Affinities (kcal/mol) | Reference |

|---|---|---|---|

| 4-Aryl-4H-chromenes | CDK2/Cyclin A | -9.180 to -8.006 | japsonline.com |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | HERA | -9.6 to -7.5 | nih.gov |

| 4H-Chromone-tetrahydropyrimidine-carboxylates | Bcr-Abl | -7.8 to -10.16 | nih.gov |

| 4-Phenyl-4H-chromene analogues | Estrogen Receptor (1UOM) | -8.91 to -10.74 | globalresearchonline.net |

| 4-Phenyl-4H-chromene analogues | Tubulin (1TUB) | -6.42 to -7.42 | globalresearchonline.net |

Beyond predicting binding energy, molecular docking elucidates the specific intermolecular interactions between the ligand and the amino acid residues within the target's binding pocket. These interactions are crucial for stabilizing the ligand-protein complex and are considered "hotspots" for molecular recognition. Common interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. nih.gov

For example, docking studies of 4-phenyl-4H-chromene analogues with anticancer targets like the estrogen receptor and tubulin have revealed key interactions. globalresearchonline.net Similarly, simulations of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide (B126) derivatives showed one compound forming a hydrogen bond with the amino acid residue Asn99 in the 3MNG protein. nih.gov In studies involving 4-phenylselanyl-2H-chromen-2-one, interactions with the TLR4 receptor were predominantly hydrophobic, including π–sigma interactions with Ile52 and Val48, and π–π stacked interactions with Phe119 and Phe151. nih.gov Identifying these critical residues provides a roadmap for medicinal chemists to modify the ligand's structure to enhance binding affinity and selectivity.

| Compound/Derivative | Target Protein | Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide | 3MNG | Asn99, Ala78 | Hydrogen Bond | nih.gov |

| 4-Phenylselanyl-2H-chromen-2-one | TLR4 | Ile52, Val48 | π–sigma | nih.gov |

| 4-Phenylselanyl-2H-chromen-2-one | TLR4 | Phe119, Phe151 | π–π stacked | nih.gov |

| 4-Phenylselanyl-2H-chromen-2-one | NFkB | Leu207 | Hydrogen Bond | nih.gov |

| 4-Phenylselanyl-2H-chromen-2-one | NFkB | Lys241, Tyr57, His141 | Hydrophobic | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.me The fundamental principle is that the variations in the activity of compounds are dependent on the changes in their molecular features. fiveable.me For 4H-chromene derivatives, QSAR models are developed to predict their activity, such as apoptosis-inducing effects in cancer cells, without the need for immediate synthesis and testing. nih.gov

The process involves calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), to build a predictive model. fiveable.menih.gov A QSAR study on a series of 4-aryl-4H-chromenes identified that 2D autocorrelation descriptors and quantum chemical parameters like dipole moments are significant structural features that influence their apoptosis-inducing activity. nih.gov Such models, once validated, can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis. fiveable.menih.gov For instance, a 3D-QSAR model was developed for N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl) acetamide (B32628) derivatives, which helped in identifying important atomic positions for anti-colon cancer activity. nih.goveurekaselect.com

| QSAR Study Focus | Cell Lines/Targets | Key Molecular Descriptors | Statistical Model | Model Quality (r²) | Reference |

|---|---|---|---|---|---|

| Apoptosis Induction | T47D, H1299, DLD-1 | 2D Autocorrelation, Dipole Moments | GA-PLS | High statistical quality reported | nih.gov |

| Anticancer Activity | HT-29 | Atom-based (e.g., hydrophobic, hydrogen bond donor) | PLS | 0.52 | nih.goveurekaselect.com |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules from first principles. ekb.eg These calculations provide valuable data on parameters such as molecular geometry, frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and global reactivity descriptors. ekb.egresearchgate.net

For 4H-chromene derivatives, DFT studies at levels like B3LYP/6-311++G(d,p) have been used to optimize molecular structures and compare them with experimental X-ray diffraction data. ekb.eg The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. rsc.org Global reactivity parameters derived from these energies, such as chemical hardness (η), softness (S), and electronegativity (χ), offer further insights into the molecule's chemical behavior. ekb.eg These theoretical calculations are crucial for understanding the intrinsic properties of 2,4-diphenyl-4H-chromene that govern its interactions and potential applications, including its non-linear optical (NLO) properties. rsc.org

| Compound Class | Calculated Parameter | Value | Significance | Reference |

|---|---|---|---|---|

| Coumarin-based pyrano-chromene | HOMO-LUMO Energy Gap (Egap) | 5.168 eV | Indicates molecular reactivity | rsc.org |

| Coumarin-based pyrano-chromene | Hardness (η) | 0.094 eV | Resistance to change in electron configuration | rsc.org |

| Coumarin-based pyrano-chromene | Softness (S) | 5.266 eV | Propensity to accept electrons | rsc.org |

| 4-oxo-4H-chromen-3-yl derivative | Dipole Moment (μ) | 4.0698 Debye | Indicates molecular polarity | researchgate.net |

| 4-oxo-4H-chromen-3-yl derivative | HOMO Energy | -6.1437 eV | Electron-donating ability | researchgate.net |

In Silico Predictions of Molecular Descriptors Relevant to Biological Research

In addition to predicting efficacy, computational methods are vital for assessing the drug-likeness of a compound through the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. japsonline.com These in silico predictions help to identify potential liabilities early in the drug discovery pipeline, reducing the likelihood of late-stage failures. mdpi.com

For 4H-chromene derivatives, ADMET prediction tools can calculate various molecular descriptors such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area. japsonline.com These parameters are evaluated against established guidelines like Lipinski's Rule of Five to assess a compound's potential for oral bioavailability. Furthermore, more advanced models can predict properties like gastrointestinal (GIT) absorption, blood-brain barrier (BBB) permeability, and potential interactions with metabolic enzymes. mdpi.comnih.gov Studies on 4-aryl-4H-chromene derivatives have utilized these in silico tools to analyze their pharmacokinetic and pharmacodynamic profiles, ensuring that promising compounds also possess favorable drug-like properties. japsonline.com

| ADMET Property | Predicted Outcome for a Flavone (2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one) | Significance in Drug Development | Reference |

|---|---|---|---|

| GIT Absorption | Good | Indicates potential for oral bioavailability. | mdpi.com |

| Hepatic Toxicity | No toxicity predicted | Suggests a lower risk of liver damage. | mdpi.com |

| Cardiotoxicity | No toxicity predicted | Suggests a lower risk of adverse cardiac effects. | mdpi.com |

| Skin Sensitization | Not a skin sensitizer | Indicates low potential for causing allergic contact dermatitis. | mdpi.com |

Research Applications of 4h Chromene Compounds

Applications in Materials Science

The unique structure of 4H-chromene derivatives, featuring a π-conjugated system, makes them candidates for investigation in materials science, particularly for applications in electronics.

Investigations for Potential Use in Organic Light-Emitting Diodes (OLEDs) and Related Electronic Properties

The electronic and photophysical properties of 4H-chromene derivatives are being explored for their potential in optoelectronic devices. Dicyanomethylene-4H-pyran (DCM) chromophores, which share a structural similarity with substituted 4H-chromenes, are known as typical donor-π-acceptor (D–π–A) type chromophores with broad absorption bands resulting from internal charge-transfer (ICT) processes. This characteristic is highly relevant for the development of materials for organic light-emitting diodes (OLEDs).

Theoretical studies using Density Functional Theory (DFT) have been employed to analyze the electronic and structural aspects of novel chromene derivatives. Such studies investigate the frontier molecular orbitals (FMOs), which reveal the energy band gap of the compounds and provide insights into their potential as organic semiconductors. rsc.org The physical and chemical properties of the materials that constitute an OLED are crucial in determining the final device performance. researchgate.net Among various organic π-conjugated substances, fluorene derivatives are considered promising emitters due to their good thermal stability, charge transport properties, and high photoluminescence efficiency. nih.govresearchgate.net The synthesis and study of the photophysical properties of functionalized fluorescent 4H-chromenes have been reported, indicating their potential as active components in optical sensors and other optoelectronic applications. semanticscholar.org

Investigations of In Vitro Biological Activities and Underlying Mechanisms

Derivatives of the 4H-chromene scaffold have been extensively studied for their biological activities, particularly as potential anticancer agents. These investigations focus on understanding their effects on cancer cells at a molecular level through strictly in vitro cellular pathway studies.

Cellular Mechanism Studies in Cancer Research (strictly in vitro cellular pathways)

The anticancer activity of 4H-chromene compounds has been observed in a multitude of human cancer cell lines. mdpi.com The mechanisms of action are diverse and include the modulation of cell growth, induction of programmed cell death, and regulation of the cell division cycle. mdpi.com

A primary focus of in vitro cancer research on 4H-chromene derivatives is their ability to inhibit the proliferation and reduce the viability of cancer cells. Numerous studies have demonstrated potent cytotoxic effects across a wide range of human tumor cell lines.

For instance, certain novel synthesized 4H-chromene analogues showed potent activity, with IC₅₀ values in the nanomolar range (7.4–640 nM) in melanoma, prostate, and glioma cancer cell lines. nih.gov One specific derivative, compound 4e, was particularly effective against the A172 human glioma cell line with an IC₅₀ of 7.4 nM. nih.gov Another study on 2-amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromene (3-NC) reported high activity as a cell proliferation inhibitor with IC₅₀ values of 55 nM, 60 nM, and 50 nM in HepG2 (liver), T47D (breast), and HCT116 (colon) cancer cell lines, respectively. nih.gov

The substitution pattern on the 4H-chromene core significantly influences cytotoxic potency. Structure-activity relationship (SAR) studies have shown that different substituents on the aryl group at the 4-position can lead to substantial increases in potency. nih.gov For example, through SAR studies, lead compounds were identified with GI₅₀ values in the low nanomolar range in T47D breast cancer cells. nih.gov Indole-tethered chromene derivatives have also been synthesized and evaluated, with some compounds showing potent cytotoxicity against A549 (lung), PC-3 (prostate), and MCF-7 (breast) carcinoma cell lines, with IC₅₀ values ranging from 7.9 to 9.1 µM. nih.gov

| Compound | Cancer Cell Line | Cancer Type | IC₅₀/GI₅₀ Value (nM) |

|---|---|---|---|

| Compound 4e | A172 | Glioma | 7.4 |

| Compound 4a | A375 | Melanoma | 130 |

| Compound 4b | A375 | Melanoma | 140 |

| 2-amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromene (3-NC) | HepG2 | Liver Cancer | 55 |

| 2-amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromene (3-NC) | T47D | Breast Cancer | 60 |

| 2-amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromene (3-NC) | HCT116 | Colon Carcinoma | 50 |

| 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-7-(dimethylamino)-4H-chromene (1c) | MES-SA/DX5 | Uterine Sarcoma (paclitaxel resistant) | 2 |

Beyond inhibiting proliferation, a key mechanism for the anticancer activity of 4H-chromene derivatives is the induction of apoptosis. bohrium.com Studies have identified specific molecular events triggered by these compounds that lead to controlled cell death.

A cell- and caspase-based high-throughput screening assay identified a 2-amino-4-aryl-4H-chromene derivative as a potent apoptosis inducer. nih.gov This compound was found to cause nuclear fragmentation and cleavage of poly(ADP-ribose) polymerase (PARP), which are hallmark features of apoptosis. nih.gov Further investigation into a derivative from this family, 2-amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromene, confirmed apoptosis as the mechanism of cell death through morphological changes, DNA ladder formation, and caspase-3 activation. nih.gov The study also showed cleavage of caspase-9, indicating the activation of the intrinsic apoptosis pathway. nih.gov

The apoptotic mechanism can also involve the regulation of key proteins in the cell death pathway. Treatment with certain 4H-chromenes has been shown to reduce the expression of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein, and increase the release of cytochrome C. nih.govresearchgate.net This leads to the activation of caspases 9 and 3. nih.gov Furthermore, some derivatives have been found to down-regulate the expression of inhibitor of apoptosis proteins (IAPs), such as cIAP2, XIAP, and survivin, in a cell-line-dependent manner. nih.gov

| Compound Class/Derivative | Observed Apoptotic Event | Cell Line(s) |

|---|---|---|

| 2-amino-4-aryl-4H-chromenes | Nuclear Fragmentation, PARP Cleavage | Jurkat, T47D |

| 2-amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromene | Caspase-3 and Caspase-9 Activation, DNA Laddering | HepG2, T47D, HCT116 |

| 4-Clpgc (a dihydropyrano[2,3-g]chromene) | Down-regulation of BCL2, Cytochrome C release, Caspase-9 and -3 activation | K562 |

| C4-malononitrile substituted 4H-chromene | Down-regulation of Bcl-2 protein, DNA fragmentation | Hep2, A549, HT-29, HeLa |

In addition to inducing apoptosis, 4H-chromene derivatives can exert their anticancer effects by interfering with the normal progression of the cell cycle, often leading to cell cycle arrest at specific phases. This prevents cancer cells from dividing and proliferating.

Several studies have shown that 4H-chromenes can cause an arrest of cells in the G2/M phase of the cell cycle. mdpi.comnih.gov For example, 2-amino-3-cyano-7-(dimethylamino)-4-(3-methoxy-4,5-methylenedioxyphenyl)-4H-chromene was found to arrest cells at the G2/M stage in multiple human cell lines. nih.gov This effect is often linked to the compound's ability to inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle during the M phase. nih.gov Inhibition of tubulin polymerization halts the cell cycle in mitosis, which in turn can trigger apoptosis signaling. nih.gov

Further studies on other 4H-chromene analogues have confirmed their ability to induce cell cycle arrest. One derivative was found to reduce cell proliferation by arresting cells in the G2/M phase and inhibiting tubulin dynamics. nih.gov Another study on fused imidazo[1,2-a]pyridine chromenes reported significant cell cycle detention at both the S and G2 phases. nih.gov The down-regulation of checkpoint proteins like cyclin B1 has been correlated with G2/M cell cycle arrest induced by similar bioactive molecules. nih.gov This disruption of the cell cycle machinery is a key component of the multi-faceted anti-proliferative activity of the 4H-chromene scaffold.

Interference with Tubulin Polymerization

The 4H-chromene scaffold has been identified as a significant pharmacophore for the development of anticancer agents that function by interfering with tubulin polymerization. These compounds often bind to the colchicine binding site on the β-subunit of tubulin, disrupting microtubule dynamics, which is crucial for cell division, leading to cell cycle arrest and apoptosis.

One notable example is the naphthopyran derivative LY290181, which has been identified as an active microtubule-destabilizing agent. It inhibits mitosis and microtubule function through direct binding to tubulin. Research into various 4-aryl-4H-chromene derivatives has further elucidated their mechanism. For instance, a specific chromene analog, compound 4e , demonstrated a dose-dependent inhibition of in vitro tubulin polymerization, achieving 29% inhibition at a concentration of 10 μM and 68% inhibition at 20 μM. mdpi.com Despite being characterized as a weak tubulin polymerization inhibitor in biochemical assays, it exhibits potent cytotoxicity in cellular assays, suggesting additional mechanisms of action may be at play. mdpi.com

Further studies have identified even more potent inhibitors. A series of 4-arylisochromene derivatives were developed, with compound (±)-19b emerging as a powerful inhibitor of tubulin polymerization with an IC50 value of 3.1 μM. This potency was slightly less than that of the well-known tubulin inhibitor Combretastatin A-4 (CA-4), which has an IC50 of 2.5 μM. nih.gov The activity of (±)-19b was significantly greater than its precursor, XJP-L (8) , which had an IC50 of 10.6 μM, highlighting the importance of the trimethoxyphenyl moiety for tubulin binding. nih.gov Another compound, 2d , was identified as a highly potent apoptosis inducer that also inhibits tubulin polymerization.

Table 1: Inhibition of Tubulin Polymerization by 4H-Chromene Derivatives

| Compound | Inhibition Data | Notes |

|---|---|---|

| Compound 4e | 29% at 10 µM; 68% at 20 µM | Exhibits strong cytotoxicity in cellular assays. mdpi.com |

| (±)-19b | IC50 = 3.1 µM | Potency is comparable to Combretastatin A-4 (IC50 = 2.5 µM). nih.gov |

| Compound 18b | IC50 = 4.2 µM | A 4-arylisochromene derivative. nih.gov |

| XJP-L (8) | IC50 = 10.6 µM | A derivative of a natural product from Musa sapientum L. nih.gov |

Molecular docking studies have consistently shown that these chromene analogs fit well into the colchicine binding pocket at the interface of the αβ-tubulin dimers, providing a structural basis for their inhibitory activity. mdpi.com The planar ring scaffold of the chromene core is thought to overlap effectively with the fused ring system of colchicine. mdpi.com

Analysis of Cell Invasion and Migration Inhibition

The metastatic spread of cancer is a major cause of mortality and involves the invasion of cancer cells into surrounding tissues and their migration to distant sites. Several derivatives of the 4H-chromene scaffold have been investigated for their ability to inhibit these critical processes.

Studies on 2-substituted 4H-benzo[h]chromenes and 7H-benzo[h]chromeno[2,3–d] pyrimidines have demonstrated their potential to inhibit tumor cell migration and invasion. Specifically, compounds 30 , 32 , and 33 not only induced cancer cell arrest but also exhibited inhibitory effects on both cell migration and invasion. mdpi.com Similarly, research focusing on novel heterocyclic-based 4H-benzo[h]chromene moieties found that certain potent cytotoxic compounds could significantly inhibit the invasion and migration of various tested cancer cells. mdpi.com

In a study targeting triple-negative breast cancer cells, two chromene derivatives, C1 and C2 , were shown to significantly inhibit the migration of the highly aggressive MDA-MB-231 cell line. nih.gov This inhibition of cell motility was confirmed not to be a secondary effect of cytotoxicity at the concentrations tested. nih.gov Another chromene derivative, Sp-6-27 , was identified as a tubulin depolymerizing agent that was also capable of inhibiting the migration of A2780 ovarian cancer cells.

The development of 1H-benzo[f]chromene scaffolds has also yielded compounds with anti-invasive properties. After demonstrating high anti-proliferative activity, compounds 4c and 6e were specifically tested for their ability to inhibit the invasiveness of the highly metastatic breast cancer cell line, MDA-MB-231. researchgate.net These findings underscore the potential of various benzochromene scaffolds as lead structures for the development of antimetastatic agents.

Enzyme Inhibition Studies

Glycosidase Enzyme Inhibition (e.g., α-Glucosidase)

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. frontiersin.org Various 4H-chromene derivatives have been identified as potent inhibitors of this enzyme.

A study on a series of 2-amino-phenyldiazenyl-4H-chromene derivatives tested against Saccharomyces cerevisiae α-glucosidase found that several compounds exhibited high inhibitory activity. The most potent compound, 4bd , showed up to 82.18% inhibition at a concentration of 5mM and had a notable IC50 value of 46.46 µM. researchgate.net Kinetic studies revealed that compounds 4bb , 4bc , and 4bd acted as non-competitive inhibitors. researchgate.net

Another investigation into resorcinol-based 2-amino-4H-chromene-3-carbonitrile derivatives also reported significant inhibitory activities against yeast α-glucosidase. The IC50 values for this series ranged from 44.0 µM to 551.5 µM, demonstrating a broad spectrum of potency that was comparable to the standard drug, acarbose (IC50 = 750 µM). researchgate.net

Furthermore, chromone (B188151) derivatives isolated from the marine fungus Penicillium thomii Maire displayed remarkable inhibition against α-glucosidase. Compounds 9 and 10 were particularly effective, with IC50 values of 688 µM and 268 µM, respectively, making them more potent than acarbose (IC50 = 1.33 mM). mdpi.com

Table 2: α-Glucosidase Inhibition by 4H-Chromene Derivatives

| Compound Series | Most Potent Compound(s) | IC50 Value (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| 2-amino-phenyldiazenyl-4H-chromenes | 4bd | 46.46 | Non-competitive | researchgate.net |

| Resorcinol-based 2-amino-4H-chromene-3-carbonitriles | Not specified | 44.0 - 551.5 | Not specified | researchgate.net |

| Chromones from Penicillium thomii Maire | Compound 10 | 268 | Not specified | mdpi.com |

| Compound 9 | 688 | Not specified | ||

| 2H-chromene-6-sulfonamides | Compound 2 | 0.548 µg/mL | Not specified | nih.gov |

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme involved in melanin biosynthesis. Its inhibition is of great interest in the cosmetic and medicinal fields for treating hyperpigmentation disorders. nih.gov Synthetic 4H-chromene analogs have emerged as effective tyrosinase inhibitors.

A study on synthetic dihydropyrano[3,2-b]chromenediones identified DHPC04 as the most potent inhibitor of mushroom tyrosinase, with a Ki value of 4.00 µM. nih.govuq.edu.au This potency is comparable to that of the standard inhibitor, kojic acid. Kinetic analysis revealed that DHPC04 acts as a competitive inhibitor, likely competing with the L-DOPA substrate for binding at the enzyme's active site. nih.govuq.edu.au The same study found that compounds DHPC02 and DHPC03 also exhibited competitive inhibition with Ki values of 6.00 µM and 9.00 µM, respectively. uq.edu.au

Another series of ethyl 2-amino-4H-benzo[h]chromene-3-carboxylate derivatives were synthesized and screened for their antityrosinase activity. Compound 4i , which has a 4-dimethylamino substitution on the C4-phenyl ring, was found to be the most potent competitive inhibitor in this series, with an IC50 value of 34.12 μM. nih.gov

Similarly, research on novel 4H-chromene-3-carbonitrile derivatives identified compound 6f as the most effective inhibitor against tyrosinase, with an IC50 of 35.38 µM. Kinetic studies confirmed that 6f acts as a competitive inhibitor, with a determined Ki of 16.15 µM. nih.gov Molecular docking studies suggest that these compounds bind within the mushroom tyrosinase active site, with interactions such as Pi-Pi stacking and hydrogen bonding playing a crucial role. nih.gov

Table 3: Tyrosinase Inhibition by 4H-Chromene Derivatives

| Compound | Inhibition Data | Inhibition Type | Reference |

|---|---|---|---|

| DHPC04 | Ki = 4.00 µM | Competitive | nih.govuq.edu.au |

| DHPC02 | Ki = 6.00 µM | Competitive | uq.edu.au |

| DHPC03 | Ki = 9.00 µM | Competitive | uq.edu.au |

| Compound 4i | IC50 = 34.12 µM | Competitive | nih.gov |

| Compound 6f | IC50 = 35.38 µM; Ki = 16.15 µM | Competitive | nih.gov |

Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for anticancer drugs. nih.gov Certain 4H-chromene derivatives have been identified as promising inhibitors of these enzymes.

A study investigating 2-amino-3-cyano-4H-chromenes suggested their potential as dual inhibitors of topoisomerase and cytochrome P450 enzymes. nih.gov Molecular docking analyses of 2-amino-3-cyano-4-aryl-6,7-methylendioxy-4H-chromenes (4a–o ) and 2-amino-3-cyano-5,7-dimethoxy-4-aryl-4H-chromenes (6a–h ) indicated that these compounds interact with key amino acids in the active site of topoisomerase IB in a manner similar to the known inhibitor topotecan. mdpi.comnih.gov This suggests that the 4H-chromene scaffold could be a valuable starting point for developing new topoisomerase inhibitors for anticancer therapy. nih.gov While not chromenes themselves, structurally related dihydroxylated 2,4-diphenyl-6-aryl pyridine (B92270) derivatives have been shown to be specific catalytic inhibitors of topoisomerase II, further highlighting the potential of similar phenyl-substituted heterocyclic systems in this area. nih.gov

Cytochrome P450 (CYP51) Enzyme Modulation

Cytochrome P450 enzymes are a large family of proteins involved in the metabolism of a wide variety of compounds, including drugs and endogenous substances. nih.gov The specific isoform CYP51, also known as lanosterol 14α-demethylase, is a crucial enzyme in the ergosterol biosynthesis pathway in fungi and is a primary target for azole antifungal drugs. nih.gov

Research has shown that 4H-chromene derivatives hold promise as inhibitors of fungal CYP51. Molecular docking studies on series of 2-amino-3-cyano-4H-chromenes (4a–o and 6a–h ) revealed that they exhibit better binding energy at the active site of Candida spp. CYP51 than the widely used antifungal drug fluconazole. mdpi.comnih.gov These findings suggest that 4H-chromenes could act as effective antifungal agents by inhibiting this essential enzyme. nih.gov

Further studies on chromenol derivatives predicted that the inhibition of C. albicans CYP51 is a likely mechanism for their antifungal activity. nih.gov The development of compounds that can dually inhibit enzymes critical for both cancer cell and fungal growth, such as topoisomerase and CYP51, represents an attractive strategy for creating novel therapeutics, and 4H-chromenes have been identified as good candidates for such further research. mdpi.com

Receptor Tyrosine Kinase Inhibition (e.g., Epidermal Growth-Factor-Receptor (EGFR))

The 4H-chromene scaffold has been identified as a promising framework for the development of receptor tyrosine kinase (RTK) inhibitors, which are crucial targets in cancer therapy. Certain derivatives have demonstrated notable efficacy against specific kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

One study synthesized a β-enaminonitrile derivative, 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, which exhibited strong and selective cytotoxic potency against five different cancer cell lines. This compound showed promising inhibitory activity against both EGFR and VEGFR-2 kinases when compared to the reference inhibitor, Sorafenib mdpi.com. The investigation into 2-iminochromene derivatives has also identified them as inhibitors of the p60c-src kinase, a non-receptor tyrosine kinase implicated in the signaling pathways of various human cancers, including breast, colon, and ovarian cancer google.com.

Furthermore, research into furan-2-yl(phenyl)methanone derivatives has yielded compounds with potent protein tyrosine kinase (PTK) inhibitory activity, in some cases surpassing the efficacy of the reference compound, genistein mdpi.com. While not all 4H-chromene derivatives, some synthesized compounds showed PTK inhibitory IC50 values as low as 2.72 μM, significantly more potent than genistein's IC50 of 13.65 μM mdpi.com. The diverse structures of RTKs allow for various molecules to act as inhibitors, and studies have shown that novel N4-substitutedphenyl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines can act as multiple RTK inhibitors, showing improved potency against EGFR, VEGFR-1, and VEGFR-2 nih.gov.

| Compound Type | Target Kinase | Key Finding | Reference |

|---|---|---|---|

| 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile | EGFR, VEGFR-2 | Promising inhibition compared to Sorafenib. | mdpi.com |

| 2-Iminochromene derivatives | p60c-src kinase | Identified as inhibitors of this non-receptor tyrosine kinase. | google.com |

| Furan-2-yl(phenyl)methanone derivatives | Protein Tyrosine Kinases | Some derivatives showed more potent inhibition (IC50 = 2.72 μM) than genistein (IC50 = 13.65 μM). | mdpi.com |

Matrix Metalloproteinase (MMP) Inhibition (e.g., MMP-2)

Matrix metalloproteinases (MMPs) are enzymes involved in the degradation of the extracellular matrix, a process crucial for both normal physiological functions and pathological conditions like tumor metastasis. The inhibition of MMPs, particularly MMP-2 and MMP-9, is a key strategy in developing antimetastatic agents nih.govmdpi.com. Increased expression of MMP-2, for instance, is linked to a poor prognosis in several types of cancer dovepress.com.

Research has shown that certain dietary antioxidants can inhibit the activity and expression of MMP-2 and MMP-9 nih.gov. While direct studies on 2,4-diphenyl-4H-chromene are limited, the broader class of polyphenolic compounds, to which chromenes belong, has demonstrated the ability to inhibit these enzymes. The mechanism of inhibition can vary depending on the structure of the compound and its ability to scavenge reactive oxygen species nih.gov.

Studies on Ru(II) polypyridyl complexes containing 4,7-diphenyl-1,10-phenanthroline ligands have demonstrated their potential to inhibit both MMP-2 and MMP-9, with IC50 values ranging from 2 to 12 µM mdpi.com. These findings suggest that molecules with specific structural features can effectively target these enzymes. The development of inhibitors that perturb the protein-protein interactions necessary for MMP activation, such as the interaction between proMMP2 and TIMP2, represents another promising therapeutic strategy nih.gov.

| Inhibitor Type | Target MMP | IC50 Value | Reference |

|---|---|---|---|

| Ru(II) polypyridyl complexes | MMP-2, MMP-9 | 2 - 12 µM | mdpi.com |

Aromatase Activity Modulation

Chromene derivatives have been investigated for their potential to modulate the activity of various enzymes, including those with roles in cancer. Specifically, 4H-benzo[h]chromene derivatives have been noted for their anticancer activities through their resistance against enzymes such as steroid sulfatase and aromatase mdpi.com. Aromatase is a critical enzyme in the biosynthesis of estrogens, and its inhibition is a key therapeutic strategy in hormone-dependent breast cancer. The ability of chromene-based structures to interact with and inhibit such enzymes highlights their potential as scaffolds for the development of novel anticancer agents.

Cyclooxygenase Enzyme Inhibition (e.g., COX-2)

The inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, is a major target for anti-inflammatory drugs. A series of 2-phenyl-4H-chromen-4-one derivatives have been designed and synthesized as selective COX-2 inhibitors nih.govmdpi.comresearchgate.net.

In one study, derivatives possessing a methylsulfonyl pharmacophore at the para position of the C-4 phenyl ring were evaluated. The compound 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one was identified as a potent COX-2 inhibitor with an IC50 value of 0.07 μM and a high selectivity index (SI = 287.1), comparable to the reference drug celecoxib (COX-2 IC50 = 0.06 μM; SI = 405) nih.govmdpi.comscispace.com. Molecular modeling studies indicated that the substituent on the C-3 chromene scaffold is important for COX-2 inhibitory activity nih.govmdpi.com. These results suggest that the chromene moiety is a suitable template for designing new and selective COX-2 inhibitors nih.govmdpi.com. Other studies on novel 2-phenyl-4H-chromen-4-one derivatives have also shown their potential to suppress inflammatory responses by inhibiting the TLR4/MAPK signaling pathway tandfonline.comnih.govresearchgate.net.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one | 20.1 | 0.07 | 287.1 | nih.govmdpi.com |

| Celecoxib (Reference) | 24.3 | 0.06 | 405 | nih.govmdpi.com |

Antimicrobial Activity Investigations (Inhibition of Bacterial and Fungal Strains)

The 4H-chromene nucleus is a recognized scaffold in medicinal chemistry for developing agents with a variety of biological activities, including antimicrobial properties researchgate.net. Numerous studies have demonstrated the efficacy of 4H-chromene derivatives against a range of bacterial and fungal pathogens.

Newly synthesized 2-amino-4H-chromene derivatives have shown encouraging antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria tandfonline.com. Similarly, a series of 6-(1-arylmethanamino)-2-phenyl-4H-chromen-4-ones were found to have antibacterial effects against Staphylococcus aureus, with some derivatives showing a Minimum Inhibitory Concentration (MIC) of 2 µg/mL tandfonline.com. Indolyl-4H-chromene derivatives have also been assessed for their in vitro antibacterial activity, with some compounds exhibiting MIC values ranging from 10 μg/mL to 25 μg/mL against various bacterial strains nih.gov.

In the realm of antifungal research, 2-amino-4H-chromene derivatives have been investigated against phytopathogenic fungi, with one lead compound showing good activity against Rhizoctonia solani (EC50 = 17.43 mg L−1) rsc.org. Other studies have reported that synthesized 4H-chromen-4-one derivatives demonstrated promising antibacterial profiles, while others elicited excellent antifungal properties thesciencein.org. Specifically, certain azo chromophores containing chromene moieties showed potent antimicrobial activities with MIC values ranging from 0.007 to 3.9 µg/mL against several human pathogens nih.gov.

| Compound Class | Organism | Activity Measure | Result | Reference |

|---|---|---|---|---|

| 6-(1-arylmethanamino)-2-phenyl-4H-chromen-4-ones | S. aureus | MIC | 2 µg/mL | tandfonline.com |

| Indolyl-4H-chromene derivatives | Various bacteria | MIC | 10-25 µg/mL | nih.gov |

| Azo chromophores with chromene moieties | Human pathogens | MIC | 0.007-3.9 µg/mL | nih.gov |

| 2-amino-4H-chromene derivative | R. solani | EC50 | 17.43 mg L−1 | rsc.org |

Antioxidant Activity Evaluation

4H-chromene derivatives have been the subject of numerous studies evaluating their antioxidant potential. The ability of these compounds to scavenge free radicals is a key aspect of this activity.